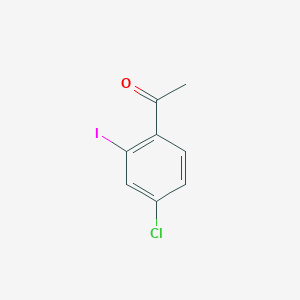
Allyl 4-aminobenzoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of allyl 4-aminobenzoate hydrochloride typically involves the esterification of 4-aminobenzoic acid with allyl alcohol, followed by the formation of the hydrochloride salt. The reaction can be carried out under acidic conditions to facilitate the esterification process. Commonly used reagents include sulfuric acid or hydrochloric acid as catalysts.
-
Esterification Reaction
Reactants: 4-aminobenzoic acid, allyl alcohol
Catalyst: Sulfuric acid or hydrochloric acid
Conditions: Reflux the mixture under acidic conditions
-
Formation of Hydrochloride Salt
Reactants: Allyl 4-aminobenzoate, hydrochloric acid
Conditions: Dissolve the ester in an appropriate solvent and add hydrochloric acid to form the hydrochloride salt
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods allow for better control over reaction conditions and can be scaled up for large-scale production.
化学反応の分析
Types of Reactions
Allyl 4-aminobenzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide under acidic conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride
Substitution: Alkyl halides or acyl chlorides under basic conditions
Major Products
Oxidation: Formation of allyl 4-formylbenzoate or allyl 4-carboxybenzoate
Reduction: Formation of allyl 4-aminobenzoate
Substitution: Formation of various substituted derivatives depending on the reagents used
科学的研究の応用
Allyl 4-aminobenzoate hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for local anesthetics.
Industry: Utilized in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of allyl 4-aminobenzoate hydrochloride involves its interaction with biological targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The allyl group may also interact with hydrophobic pockets within proteins, affecting their function.
類似化合物との比較
Similar Compounds
Benzocaine: A local anesthetic with a similar 4-aminobenzoate structure.
Procaine: Another local anesthetic with a similar structure but different pharmacokinetic properties.
Tetracaine: A more potent local anesthetic with a longer duration of action.
Uniqueness
Allyl 4-aminobenzoate hydrochloride is unique due to the presence of the allyl group, which can impart different chemical and biological properties compared to other 4-aminobenzoate derivatives. This uniqueness makes it a valuable compound for further research and development in various fields.
特性
IUPAC Name |
prop-2-enyl 4-aminobenzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c1-2-7-13-10(12)8-3-5-9(11)6-4-8;/h2-6H,1,7,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYJATWQNHGTGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C1=CC=C(C=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-Chloro-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8252713.png)


![Lithium 7-fluorobenzo[d]oxazole-2-carboxylate](/img/structure/B8252724.png)



![3,6-Bis(4-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B8252777.png)

![4-Amino-6-fluorobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B8252795.png)

![(1-(tert-Butoxycarbonyl)-1H-benzo[d]imidazol-5-yl)boronic acid](/img/structure/B8252817.png)

